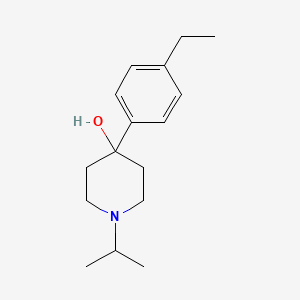

4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of new chemical entities. nih.gov This structural motif is prevalent in numerous pharmaceuticals and biologically active compounds. nih.gov The versatility of the piperidine scaffold allows for a wide range of chemical modifications, enabling researchers to fine-tune the properties of a molecule to achieve desired interactions with biological systems. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics and antipsychotics. nih.gov

The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic properties. nih.govnih.gov The three-dimensional structure of the piperidine ring can influence how a molecule binds to a biological target, making it a valuable tool in rational drug design.

Contextualization of 4-Aryl-4-hydroxypiperidine Derivatives in Chemical Biology

Within the broad family of piperidine-containing compounds, the 4-aryl-4-hydroxypiperidine derivatives are of particular interest to chemical biologists. This specific arrangement, where a phenyl group and a hydroxyl group are attached to the same carbon atom of the piperidine ring, is a key pharmacophore in a number of biologically active molecules.

Research has shown that this class of compounds can interact with various biological targets. For instance, derivatives of 4-aryl-4-hydroxypiperidine have been investigated for their potential as analgesic compounds. nih.gov The presence of the hydroxyl group can facilitate hydrogen bonding with receptors, while the aryl group can engage in other types of interactions, such as pi-stacking. The specific substituents on the aryl ring and the nitrogen atom of the piperidine ring can significantly influence the biological activity and selectivity of these compounds.

Academic Research Focus and Rationale for 4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine

The specific chemical structure of this compound suggests a focused rationale for its investigation in a research setting. The molecule combines the core 4-aryl-4-hydroxypiperidine scaffold with two specific modifications: an ethyl group on the phenyl ring and an isopropyl group on the piperidine nitrogen.

Academic research into this compound would likely aim to understand how these specific structural features fine-tune its biological activity. For example, studies might focus on its potential as a modulator of opioid receptors, a common target for 4-phenylpiperidine (B165713) derivatives. nih.govresearchgate.net The research would likely involve its chemical synthesis, spectroscopic characterization, and evaluation in various biological assays to elucidate its mechanism of action and potential applications in chemical biology.

Detailed Research Findings

While specific published research on this compound is not widely available, the broader class of 4-aryl-4-hydroxypiperidines has been the subject of numerous studies. For instance, a study on a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, where the nitrogen atom was substituted with different groups, revealed that these compounds exhibited significant analgesic activity. nih.gov This suggests that the core scaffold is a viable starting point for the development of biologically active molecules.

The synthesis of such compounds typically involves the reaction of a suitably substituted piperidone with an organometallic reagent, such as a Grignard reagent, to introduce the aryl group and form the tertiary alcohol. The subsequent N-alkylation with an isopropyl group would yield the final compound.

The following table provides a conceptual overview of the structural features of this compound and related compounds, along with their potential or known biological targets.

| Compound/Derivative Class | Key Structural Features | Known or Potential Biological Targets |

| This compound | 4-ethylphenyl group, 4-hydroxy group, N-isopropyl group | Opioid receptors, other CNS receptors |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | 4-chlorophenyl group, 4-hydroxy group, various N-substituents | Opioid receptors |

| 4-phenylpiperidine derivatives | 4-phenyl group, various N-substituents | Mu-opioid receptors |

This table is for illustrative purposes and is based on the general understanding of the compound class in the absence of specific data for this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-4-14-5-7-15(8-6-14)16(18)9-11-17(12-10-16)13(2)3/h5-8,13,18H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQQKZBTCQRVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(CCN(CC2)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Ethylphenyl 4 Hydroxy 1 Iso Propylpiperidine

Foundational Approaches for 4-Substituted Piperidine (B6355638) Synthesis

The construction of the 4-substituted piperidine scaffold is the initial critical phase. This involves forming the heterocyclic ring and installing the key aryl group at the 4-position.

The formation of the piperidine ring itself is a fundamental step in heterocyclic chemistry. Intramolecular cyclization is a common and effective strategy, where a linear precursor containing a nitrogen atom and a suitable leaving group undergoes an internal nucleophilic substitution to form the six-membered ring. nih.gov

One such approach involves the cyclization of halogenated amides. In this method, an amide substrate is first activated, for instance with trifluoromethanesulfonic anhydride, to facilitate the formation of an iminium ion. Subsequent reduction and intramolecular nucleophilic attack by the nitrogen atom on an alkyl halide within the same molecule results in the formation of the piperidine ring. nih.gov This strategy provides a versatile route to the core structure, which can then be further modified.

Another foundational method is the hydrogenation of substituted pyridine (B92270) precursors. Pyridines, being aromatic, are more readily available and can be functionalized at various positions before the ring is saturated. The reduction of the pyridine ring to a piperidine can be achieved using various catalytic systems, including rhodium, palladium, or iridium catalysts, often under hydrogen pressure. nih.gov For instance, a 4-arylpyridine can be synthesized first and then catalytically hydrogenated to yield the corresponding 4-arylpiperidine. nih.govgoogle.com

Table 1: Comparison of Piperidine Core Formation Methods

| Method | Description | Key Features |

|---|---|---|

| Intramolecular Cyclization | An acyclic precursor with an amine and a leaving group cyclizes to form the ring. | Versatile; allows for pre-installation of some substituents. nih.gov |

| Pyridine Hydrogenation | Reduction of a substituted pyridine ring to a piperidine ring. | Access to a wide range of precursors; various catalytic systems available. nih.gov |

The introduction of the 4-ethylphenyl group at the 4-position is a key step that can be performed either before or during the formation of the final tertiary alcohol.

A primary strategy involves starting with a pre-functionalized precursor, such as 4-(4-ethylphenyl)pyridine. This pyridine derivative can then be subjected to reduction to form 4-(4-ethylphenyl)piperidine. google.com The synthesis of the initial 4-aryl pyridine can be accomplished through various cross-coupling reactions known in the literature.

Alternatively, the aryl group can be introduced via nucleophilic addition to a piperidone intermediate. The most common approach for creating a 4-aryl-4-hydroxypiperidine structure is the Grignard reaction. This involves reacting a protected 4-piperidone (B1582916), such as 1-isopropyl-4-piperidone (B1294310), with a 4-ethylphenylmagnesium halide (Grignard reagent). This single step concurrently introduces the 4-ethylphenyl group and creates the tertiary hydroxyl group at the C4 position. youtube.com

Another modern approach is the conjugate addition of an aryl group to a dihydropyridinone intermediate. For example, the reaction of a dihydropyridin-4(1H)-one with a phenylboronic acid in a Michael-type addition can install the aryl group at the 4-position. nih.gov The resulting ketone can then be further functionalized.

The 4-hydroxyl group in the target molecule is part of a tertiary alcohol. As mentioned previously, the most direct method to introduce both the aryl and hydroxyl groups is the addition of an organometallic reagent (e.g., 4-ethylphenylmagnesium bromide or 4-ethylphenyllithium) to a 1-isopropyl-4-piperidone precursor. This reaction is generally not stereoselective unless chiral auxiliaries or catalysts are employed, but for an achiral target like 4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine, this is a highly efficient method.

For creating piperidin-4-ols from different precursors, stereoselective methods have been developed. For instance, a gold-catalyzed cyclization of specific amide precursors can lead to the formation of piperidin-4-ols with high diastereoselectivity. nih.gov While this specific reaction may not directly apply to the target molecule's substitution pattern, it highlights the potential for controlling stereochemistry during ring formation and functionalization. The key challenge in stereoselective synthesis is often controlling the approach of a nucleophile to the carbonyl group of a piperidone ring, which can be influenced by the steric bulk of existing substituents on the ring. nih.gov

N-Alkylation Strategies for the 1-iso-propyl Moiety

The final structural feature to be installed is the isopropyl group on the piperidine nitrogen. This can be achieved either by alkylating a pre-formed piperidine ring or by incorporating the N-isopropyl group into the initial ring-forming reaction.

Direct N-alkylation is a common and straightforward method for functionalizing the piperidine nitrogen. This involves reacting the secondary amine of a 4-(4-ethylphenyl)-4-hydroxypiperidine intermediate with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. researchgate.net

The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or DMF, often in the presence of a base such as potassium carbonate or sodium hydride to neutralize the hydrogen halide formed during the reaction. researchgate.net To prevent over-alkylation, which would result in a quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly, for instance, using a syringe pump, to maintain an excess of the piperidine starting material. researchgate.netresearchgate.net

Table 2: Conditions for Direct N-Alkylation of Piperidine

| Reagent System | Solvent | Conditions | Notes |

|---|---|---|---|

| Isopropyl bromide/iodide | Acetonitrile | Room Temperature, Slow Addition | Minimizes formation of quaternary ammonium salts. researchgate.net |

| Isopropyl halide & K₂CO₃ | DMF | Room Temperature | A common method using a mild inorganic base. researchgate.net |

| Isopropyl halide & NaH | DMF | 0 °C to Room Temp | Uses a strong base to deprotonate the amine first. researchgate.net |

An alternative to direct alkylation is to construct the piperidine ring using a precursor that already contains the N-isopropyl group. This approach can be more efficient as it reduces the number of post-cyclization steps.

One such strategy involves a twofold Michael addition of isopropylamine (B41738) to two equivalents of an acrylate (B77674) ester, followed by an intramolecular Dieckmann condensation. This sequence directly yields a 1-isopropyl-4-piperidone derivative, which is a key precursor for the target molecule. youtube.com This piperidone can then be reacted with a 4-ethylphenyl Grignard reagent to complete the synthesis.

Reductive amination is another powerful tool. A suitable 1,5-dicarbonyl compound can be cyclized in the presence of isopropylamine and a reducing agent (e.g., sodium cyanoborohydride) to form the N-isopropyl piperidine ring in a single step. The choice of the dicarbonyl precursor would be critical to allow for the subsequent introduction of the 4-aryl and 4-hydroxyl groups.

Advanced Synthetic Route Optimization for this compound

The C4 carbon of this compound is a stereocenter, meaning the compound can exist as a racemic mixture of enantiomers. Kinetic resolution is a crucial technique for separating these enantiomers by exploiting the different reaction rates of each with a chiral catalyst or reagent. This allows for the isolation of enantioenriched materials.

Several methods have been developed for the kinetic resolution of N-heterocycles, which are applicable to precursors of the target molecule:

Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of secondary amines and alcohols. Their utility for resolving secondary amines like piperidines, however, can be limited. nih.gov

Chiral Acylating Agents: Chiral hydroxamic acids have proven effective for the resolution of various N-heterocycles, including piperidines. nih.gov These reagents acylate one enantiomer of a racemic amine faster than the other, allowing for their separation. For instance, a chiral hydroxamic acid derived from (S)-mandelic acid can be used to resolve 2-substituted piperidines with good selectivity. nih.gov

Asymmetric Deprotonation: A highly effective method for the kinetic resolution of N-Boc-2-arylpiperidines involves asymmetric deprotonation using a chiral base system, such as n-butyllithium (n-BuLi) and the chiral ligand sparteine (B1682161). whiterose.ac.uknih.govacs.org This approach selectively deprotonates one enantiomer, which can then be trapped with an electrophile. whiterose.ac.uknih.gov While typically applied to the C2 position, the principles of creating and reacting a configurationally stable organolithium intermediate can be conceptually extended to other positions. The choice of sparteine enantiomer can even invert the selectivity of the reaction. acs.org

| Technique | Reagent/Catalyst | Substrate Scope | Key Feature |

| Enzymatic Resolution | Lipases | Alcohols, Primary Amines, some Secondary Amines | High enantioselectivity under mild conditions. |

| Chiral Acylating Agents | Chiral Hydroxamic Acids (e.g., derived from (S)-mandelic acid) | Piperidines, Morpholines, Tetrahydroisoquinolines nih.gov | Good selectivity (s-factors up to 29) at room temperature. nih.gov |

| Asymmetric Deprotonation | n-BuLi / Sparteine | N-Boc-2-arylpiperidines acs.org | High enantiomeric ratios are achievable; selectivity can be inverted by using the opposite enantiomer of sparteine. acs.org |

In multi-step syntheses, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. For the synthesis of this compound, the secondary amine of the piperidine ring is the primary site requiring protection.

The choice of a protecting group is critical and must be orthogonal to other reaction conditions in the synthetic sequence. The most common protecting groups for the piperidine nitrogen are carbamates:

Boc (tert-Butoxycarbonyl): This is one of the most widely used N-protecting groups. It is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA). creative-peptides.com In the context of synthesizing 4-aryl-4-hydroxypiperidines, the Boc group is frequently employed during steps like palladium-catalyzed cross-coupling.

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notable for its lability under mild basic conditions, typically using a solution of piperidine in DMF. creative-peptides.com This provides an alternative deprotection strategy that is orthogonal to the acid-labile Boc group.

Cbz (Benzyloxycarbonyl): Also known as the Z group, it is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), which simultaneously reduces other susceptible functional groups. creative-peptides.com

| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions |

| Boc | -(C=O)O-C(CH₃)₃ | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid, HCl) creative-peptides.com |

| Fmoc | -(C=O)O-CH₂-(Fluorenyl) | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., 20% Piperidine in DMF) creative-peptides.com |

| Cbz (Z) | -(C=O)O-CH₂-Ph | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) creative-peptides.com |

Modern organic synthesis relies heavily on catalytic methods to improve reaction efficiency, reduce waste, and control selectivity. The synthesis of the 4-arylpiperidine scaffold can be significantly streamlined using various catalytic processes.

Palladium-Catalyzed Cross-Coupling: This is a powerful strategy for forming the key carbon-carbon bond between the piperidine ring (at C4) and the 4-ethylphenyl group. Starting with a suitably protected 4-substituted piperidine precursor (e.g., a vinyl triflate or boronate), a Suzuki or Negishi coupling reaction can be employed. researchgate.netcolab.ws These reactions use a palladium catalyst to couple an organoboronic acid (Suzuki) or organozinc compound (Negishi) with an organic halide or triflate, providing a direct route to the 4-arylpiperidine core. researchgate.net

Catalytic Hydrogenation: This method is crucial for multiple transformations. It can be used for the reduction of a tetrahydropyridine (B1245486) intermediate to the fully saturated piperidine ring. Catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel are commonly employed. google.com Hydrogenation is also the standard method for removing benzyl-type protecting groups, such as the Cbz group. google.com

Organocatalysis: In some related syntheses, simple organic molecules like piperidine itself can act as an effective base catalyst. For example, piperidine catalyzes four-component reactions to produce polyfunctionalized dihydropyridines, showcasing a green and efficient approach to building heterocyclic libraries. researchgate.net

| Catalytic Method | Catalyst | Application in Synthesis |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Formation of C4-Aryl bond from a 4-halopiperidine or triflate and an arylboronic acid. researchgate.net |

| Negishi Coupling | Pd(OAc)₂, Ni(acac)₂ | Formation of C4-Aryl bond from a 4-halopiperidine and an organozinc reagent. researchgate.netcolab.ws |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Nickel | Reduction of double bonds in the piperidine ring; Removal of Cbz and other benzyl-type protecting groups. google.com |

Synthesis of Relevant Precursors and Chemical Intermediates

A common and direct synthetic route to this compound involves the Grignard reaction, which requires two key precursors.

1-iso-propyl-4-piperidone: This intermediate is typically synthesized from 4-piperidone. The introduction of the isopropyl group onto the nitrogen atom is achieved through reductive amination. This process involves the reaction of 4-piperidone with acetone (B3395972) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

4-Ethylphenylmagnesium bromide: This is the Grignard reagent, prepared by reacting 4-bromoethylbenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The final step involves the nucleophilic addition of the 4-ethylphenylmagnesium bromide to the carbonyl group of 1-iso-propyl-4-piperidone. An acidic workup then protonates the resulting alkoxide to yield the final tertiary alcohol product, this compound.

An alternative, more classical approach involves the cyclization of γ,δ-unsaturated amines with an aldehyde. google.com For this specific target, the synthesis could conceptually start from a precursor like 3-(4-ethylphenyl)-pent-4-en-1-amine, which would then be cyclized with acetone in an acidic medium to form the desired piperidine ring structure. google.com

| Precursor / Intermediate | Structure | Synthetic Role |

| 4-Piperidone | C₅H₉NO | Starting material for the piperidine core. |

| Acetone | (CH₃)₂CO | Source of the N-isopropyl group via reductive amination. |

| 1-iso-propyl-4-piperidone | C₈H₁₅NO | Key electrophile for the Grignard reaction. |

| 4-Bromoethylbenzene | C₈H₉Br | Precursor for the Grignard reagent. |

| 4-Ethylphenylmagnesium bromide | C₈H₉BrMg | Nucleophilic agent that introduces the 4-ethylphenyl group. |

Structural Characterization and Elucidation of 4 4 Ethylphenyl 4 Hydroxy 1 Iso Propylpiperidine

Spectroscopic Confirmation of Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to each unique proton in the molecule. This would include signals for the protons on the ethyl group, the aromatic ring, the piperidine (B6355638) ring, and the isopropyl group. The chemical shift, integration, and multiplicity of these signals would provide detailed information about their electronic environment and neighboring protons.

No experimental ¹H NMR data for 4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine is publicly available at this time.

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the carbons of the ethylphenyl group, the piperidine ring, and the isopropyl group. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom).

No experimental ¹³C NMR data for this compound is publicly available at this time.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in one-dimensional NMR spectra. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons, aiding in the complete structural assignment. DOSY (Diffusion-Ordered Spectroscopy) could provide information about the diffusion coefficient of the molecule, which can be related to its size and shape.

No experimental 2D NMR data for this compound is publicly available at this time.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic portions, and C-N stretching of the tertiary amine.

No experimental IR spectroscopy data for this compound is publicly available at this time.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight of the compound. High-resolution mass spectrometry would provide a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula.

No experimental MS or HRMS data for this compound is publicly available at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound contains a substituted benzene (B151609) ring, which is the primary chromophore responsible for its UV absorption profile.

The ethylphenyl group is expected to exhibit characteristic π → π* transitions. The presence of substituents on the phenyl ring, such as the ethyl group and the piperidine moiety, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to unsubstituted benzene. The lone pair of electrons on the nitrogen atom of the piperidine ring may give rise to n → π* transitions, although these are typically of lower intensity.

A hypothetical UV-Vis spectrum of this compound, when analyzed in a suitable solvent like ethanol, would likely display absorption bands characteristic of the substituted aromatic system.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|

| ~210 | ~8,000 | π → π* |

Note: The data presented in this table is illustrative and represents typical values for similar aromatic compounds.

Advanced Structural Determination

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal information on bond lengths, bond angles, and the absolute configuration and conformation of a molecule. For this compound, SCXRD analysis would be instrumental in confirming its molecular structure.

The piperidine ring in related structures typically adopts a chair conformation, which is the most stable arrangement. nih.gov The substituents on the piperidine ring can occupy either axial or equatorial positions. SCXRD would precisely determine the orientation of the 4-ethylphenyl, hydroxyl, and 1-iso-propyl groups. The analysis would also reveal the relative stereochemistry of the chiral center at the C4 position.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1489.3 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters for a molecule of this nature.

Analysis of Molecular Packing and Intermolecular Interactions in Crystalline States

Beyond the structure of a single molecule, SCXRD also elucidates how molecules are arranged in the crystal lattice, a phenomenon known as molecular packing. researchgate.net This packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and in some cases, π-π stacking.

In the crystalline state of this compound, the hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom of the piperidine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These hydrogen bonds are expected to play a significant role in stabilizing the crystal structure. ed.ac.uk Additionally, C-H···π interactions between the hydrogen atoms and the aromatic rings of neighboring molecules may further influence the molecular packing. researchgate.net

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | O-H (hydroxyl) | N (piperidine) of adjacent molecule |

| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl) of adjacent molecule |

Purity Assessment and Impurity Profiling

Chromatographic Purity Determination (HPLC, UPLC, SFC)

The assessment of chemical purity is a critical aspect of compound characterization. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful and widely used techniques for separating and quantifying components in a mixture, thereby determining the purity of a substance. For a tertiary amine like this compound, reversed-phase HPLC is a common analytical approach.

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. Supercritical Fluid Chromatography (SFC) presents an alternative, particularly for chiral separations if enantiomeric purity is a concern.

Table 4: Illustrative HPLC Method for Purity Determination

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Spectroscopic Identification of Organic Impurities

Once impurities are separated by chromatographic techniques, their structural identification is necessary. This is typically achieved by coupling the chromatographic system to a mass spectrometer (LC-MS). Mass spectrometry provides the molecular weight of the impurity and, through fragmentation analysis (MS/MS), can offer structural insights.

Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are also crucial for the definitive identification of isolated impurities. Potential organic impurities in a synthesis of this compound could include starting materials, intermediates, by-products from side reactions, or degradation products.

Table 5: Potential Impurities and Methods for their Spectroscopic Identification

| Potential Impurity | Identification Technique |

|---|---|

| Unreacted 1-iso-propylpiperid-4-one | LC-MS, NMR |

| By-product from over-alkylation | LC-MS/MS, NMR |

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization is a critical strategy employed in the analytical chemistry of compounds like this compound. This process involves chemically modifying the analyte to produce a new compound, or derivative, with properties that are more suitable for a specific analytical technique. jfda-online.com For this compound, which possesses a tertiary alcohol (hydroxyl group) and a tertiary amine, derivatization is primarily aimed at improving chromatographic behavior and enhancing detector response. jfda-online.comlibretexts.org

The presence of the polar hydroxyl group can lead to poor chromatographic performance, particularly in gas chromatography (GC). libretexts.orggcms.cz Issues such as low volatility, thermal instability at temperatures required for GC analysis, and undesirable interactions with the chromatographic system (e.g., adsorption on the column) can result in poor peak shape and reduced sensitivity. jfda-online.comlibretexts.org Derivatization of the hydroxyl group mitigates these issues by replacing the active hydrogen, which reduces polarity and the potential for hydrogen bonding. gcms.cz This conversion typically leads to derivatives that are more volatile and thermally stable, making them more amenable to GC analysis. libretexts.orgsigmaaldrich.com

For High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a chromophoric or fluorophoric tag into the molecule, especially when the original compound lacks a strong UV-absorbing or fluorescent moiety. libretexts.orgnih.gov This modification significantly enhances the sensitivity and selectivity of detection. nih.gov

The two most common derivatization strategies applicable to the hydroxyl group in this compound are silylation and acylation. jfda-online.comlibretexts.orggcms.cz The tertiary amine in the piperidine ring is generally unreactive under typical silylation and acylation conditions that target active hydrogens. libretexts.orgnih.gov

Silylation

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as alcohols. gcms.cz The reaction involves the replacement of the active hydrogen of the hydroxyl group with a non-polar silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. libretexts.org The resulting TMS ether is significantly more volatile and thermally stable than the parent alcohol. gcms.cz

Common silylating reagents are effective for this transformation. The choice of reagent can depend on its reactivity and the specific analytical requirements.

Table 1: Common Silylating Reagents for Hydroxyl Group Derivatization

| Reagent Name | Abbreviation | Typical Reaction Conditions | Key Advantages |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Heating at 60-100°C | Produces neutral and volatile by-products, widely applicable. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Mild conditions, often room temperature | Most volatile TMS-amide, highly reactive. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other reagents (e.g., BSTFA) | Increases the reactivity of the primary silylating agent. sigmaaldrich.com |

The general reaction for the silylation of the hydroxyl group in this compound with BSTFA is as follows:

Reaction of this compound with BSTFA to form its trimethylsilyl ether derivative.

This derivatization makes the analyte highly suitable for GC-Mass Spectrometry (GC-MS) analysis, yielding sharp chromatographic peaks and characteristic mass spectra that aid in structural elucidation.

Acylation

Acylation is another versatile derivatization method that converts the hydroxyl group into an ester. libretexts.orggcms.cz This process not only increases volatility for GC analysis but can also introduce specific tags for enhanced detection. jfda-online.com The use of perfluorinated acylating reagents, for instance, creates derivatives that are highly sensitive to Electron Capture Detection (ECD), a very sensitive detection method for electrophilic compounds. gcms.cz

Acylation can also be used to improve HPLC analysis by introducing a UV-absorbing group, such as a benzoyl group from benzoyl chloride, into the molecule. libretexts.org

Table 2: Common Acylating Reagents for Hydroxyl Group Derivatization

| Reagent Name | Abbreviation | Derivative Formed | Analytical Application |

|---|---|---|---|

| Acetic Anhydride | - | Acetate ester | GC-FID, GC-MS |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetate ester | GC-FID, GC-ECD, GC-MS |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionate ester | GC-ECD, GC-MS |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyrate ester | GC-ECD, GC-MS |

The reaction with a fluorinated anhydride, such as trifluoroacetic anhydride, proceeds as follows:

Reaction of this compound with Trifluoroacetic Anhydride (TFAA).

These acylated derivatives are stable and exhibit excellent chromatographic properties. gcms.cz In a related context, studies on other piperidine-based structures have successfully used derivatization to enable sensitive detection. For example, 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, was derivatized using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for sensitive HPLC-fluorescence detection. nih.gov However, NBD-F reacts with primary and secondary amines, and would not be suitable for the tertiary amine in the target compound, highlighting that derivatization strategies must be tailored to the specific functional groups present. nih.govmdpi.com For this compound, derivatization efforts are correctly focused on its reactive hydroxyl group to enhance analytical detection. libretexts.orggcms.cz

Computational Chemistry and Molecular Modeling of 4 4 Ethylphenyl 4 Hydroxy 1 Iso Propylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electronic structure, reactivity, and energetics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. mdpi.com A typical DFT analysis of 4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would yield the distribution of electron density, highlighting electron-rich and electron-deficient regions of the molecule. This information is fundamental to understanding its chemical behavior and potential interaction sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO. The energy gap between these two orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would also be visualized to identify the specific atoms or regions of the molecule most likely to be involved in electron donation and acceptance.

Calculation of Chemical Reactivity Indices

Global reactivity descriptors can be derived from the HOMO and LUMO energies to quantify a molecule's chemical behavior. mdpi.com These indices provide a more quantitative measure of reactivity. For the target compound, these would include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.

These calculated parameters would be compiled into a data table to provide a clear summary of the molecule's predicted reactivity profile.

Hypothetical Data Table: Calculated Chemical Reactivity Indices

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | - |

| LUMO Energy | ELUMO | - | - |

| Energy Gap | ΔE | ELUMO - EHOMO | - |

| Ionization Potential | I | -EHOMO | - |

| Electron Affinity | A | -ELUMO | - |

| Electronegativity | χ | (I+A)/2 | - |

| Chemical Hardness | η | (I-A)/2 | - |

| Chemical Softness | S | 1/η | - |

Note: This table is for illustrative purposes only. No published data is available for this compound.

Conformational Analysis and Energetics

The flexibility of the piperidine (B6355638) ring and the rotatable bonds of the iso-propyl and ethylphenyl groups mean that this compound can exist in multiple conformations. A conformational analysis would systematically explore these different spatial arrangements to identify the most energetically stable conformers. researchgate.net This is typically done by rotating key dihedral angles and calculating the relative energy of each resulting structure. The results would indicate which three-dimensional shapes the molecule is most likely to adopt, which is crucial for understanding how it might interact with biological targets.

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict spectroscopic properties, which can be compared with experimental data to validate the computational model. nih.gov

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for each atom in the molecule.

IR Vibrational Frequencies: The vibrational modes of the molecule can be calculated to predict its Infrared (IR) spectrum. This would show characteristic frequencies for functional groups like the O-H stretch of the hydroxyl group, C-N stretches of the piperidine ring, and C-H stretches of the aromatic and aliphatic parts.

Hypothetical Data Table: Predicted vs. Experimental Spectroscopic Data

| Functional Group | Predicted IR Frequency (cm-1) |

|---|---|

| O-H Stretch | - |

| Aromatic C-H Stretch | - |

| Aliphatic C-H Stretch | - |

| C-N Stretch | - |

Note: This table is for illustrative purposes only. No published data is available for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com An MD simulation of this compound, typically in a solvent like water, would model the movements and interactions of its atoms based on a classical force field. nih.gov

This simulation would reveal how the molecule behaves in a more realistic, solvated environment. Key insights from an MD simulation would include:

Conformational Flexibility: How the molecule transitions between different stable conformations.

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule and form hydrogen bonds with the hydroxyl and amine groups.

Conformational Dynamics and Stability Analysis

The conformational landscape of this compound is critical to its interaction with biological targets. Computational methods, particularly molecular dynamics (MD) simulations, are employed to explore the molecule's dynamic behavior and the stability of its various conformations. The piperidine ring typically adopts a chair conformation, which is energetically more favorable than boat or twist-boat forms. The substituents—the isopropyl group at the N1 position and the 4-ethylphenyl and hydroxyl groups at the C4 position—can exist in either axial or equatorial orientations.

MD simulations can reveal the energetic penalties associated with different conformers and the rotational barriers of the flexible ethylphenyl and isopropyl groups. Analysis focuses on the relative energies of these states and the timescale of transitions between them. The stability of a given conformation is influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding involving the hydroxyl group. The most stable conformer is the one that minimizes these steric clashes, often placing the bulky isopropyl and ethylphenyl groups in equatorial positions.

Table 1: Illustrative Relative Energies of Key Conformers This table presents hypothetical data to illustrate typical results from a conformational stability analysis.

| Conformer ID | Piperidine Ring Conformation | N1-isopropyl Group Orientation | C4-substituents Orientation | Relative Energy (kcal/mol) |

| Conf-1 | Chair | Equatorial | Equatorial (Ethylphenyl) | 0.00 (Reference) |

| Conf-2 | Chair | Axial | Equatorial (Ethylphenyl) | +3.5 |

| Conf-3 | Boat | - | - | +6.8 |

| Conf-4 | Twist-Boat | - | - | +5.9 |

Enhanced Sampling Methods for Comprehensive Conformational Space Exploration

While conventional molecular dynamics is effective for exploring local energy minima, it can struggle to sample high-energy conformations or cross significant energy barriers within accessible simulation times. To achieve a more comprehensive exploration of the conformational space of this compound, enhanced sampling techniques are utilized.

Methods like Replica Exchange Molecular Dynamics (REMD) and Metadynamics are powerful tools for this purpose. In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. Exchanges of coordinates between replicas at different temperatures are attempted periodically, allowing the system to overcome high energy barriers at higher temperatures and then sample the low-energy basins more effectively at lower temperatures. Metadynamics accelerates conformational sampling by adding a history-dependent bias potential to the system, discouraging it from revisiting previously explored regions of the conformational space. These methods ensure a more exhaustive mapping of the free energy landscape, identifying all relevant stable and metastable states.

Analysis of Ligand-Protein Interaction Dynamics and Stability

Understanding the dynamic behavior of this compound when bound to a biological target is crucial for evaluating its potential efficacy. Molecular dynamics simulations of the ligand-protein complex are used to assess the stability of the binding pose predicted by molecular docking.

Table 2: Illustrative Analysis of Key Ligand-Protein Interactions Over a Simulation Time This table presents hypothetical data for the compound bound to a generic receptor active site to illustrate typical dynamic interaction analysis results.

| Interaction Type | Ligand Group | Protein Residue | Occupancy (%) | Average Distance (Å) |

| Hydrogen Bond | 4-hydroxyl | Tyr120 (OH) | 85.2 | 2.8 ± 0.4 |

| Hydrogen Bond | 4-hydroxyl | Asp105 (Backbone C=O) | 65.7 | 3.1 ± 0.5 |

| Hydrophobic | Ethyl Group | Val88, Leu190 | N/A | < 4.0 |

| π-π Stacking | Phenyl Ring | Phe250 | 40.1 | 4.5 ± 0.8 |

Binding Free Energy Calculations (e.g., MM-GBSA)

To quantify the binding affinity of this compound to its target, binding free energy calculations are performed. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used "end-point" technique that calculates the binding free energy by analyzing snapshots from an MD simulation.

The MM-GBSA method calculates the free energy of the protein-ligand complex, the free protein, and the free ligand, and then determines the binding free energy (ΔG_bind) as the difference. This energy is decomposed into several components: van der Waals energy (ΔE_vdW), electrostatic energy (ΔE_elec), the polar solvation energy (ΔG_polar), and the nonpolar solvation energy (ΔG_nonpolar). This decomposition helps to identify the primary driving forces for binding, whether they are dominated by direct interactions (van der Waals and electrostatics) or solvation effects.

Table 3: Illustrative MM-GBSA Binding Free Energy Decomposition This table shows a hypothetical breakdown of binding free energy components for the compound. Values are in kcal/mol.

| Energy Component | Value (kcal/mol) |

| van der Waals Energy (ΔE_vdW) | -45.8 |

| Electrostatic Energy (ΔE_elec) | -18.5 |

| Polar Solvation Energy (ΔG_polar) | +32.1 |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -4.2 |

| Total Binding Free Energy (ΔG_bind) | -36.4 |

Molecular Docking and Virtual Screening

Prediction of Ligand Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor's binding site. For this compound, docking studies can identify plausible binding modes within the active site of a target protein. The process involves generating a multitude of possible poses and then using a scoring function to rank them.

The analysis of the top-ranked pose reveals specific molecular interactions that stabilize the complex. The hydroxyl group is a potent hydrogen bond donor and acceptor. The ethylphenyl ring can participate in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The isopropyl group and the piperidine ring contribute to further hydrophobic or van der Waals interactions. These predictions provide a static, structural hypothesis of the binding mechanism.

Table 4: Predicted Interactions for the Top-Ranked Docking Pose This table presents hypothetical data illustrating the types of interactions predicted by a molecular docking study.

| Interaction Type | Ligand Moiety Involved | Key Interacting Residue(s) |

| Hydrogen Bond | 4-hydroxyl | SER 210, TYR 280 |

| Hydrophobic Interaction | Ethyl group, Isopropyl group | LEU 150, ILE 152, VAL 205 |

| π-π Stacking | Phenyl ring | PHE 310 |

Application of Scoring Functions for Binding Affinity Prediction

A critical component of molecular docking is the scoring function, which estimates the binding affinity for each generated pose. Scoring functions are mathematical models designed to predict the strength of the non-covalent interactions between a ligand and a protein. There are several classes of scoring functions, including force-field-based, empirical, and knowledge-based functions.

Each type of scoring function uses a different approach to calculate a score that correlates with binding free energy. Empirical functions use weighted terms for interactions like hydrogen bonds and hydrophobic contacts, with coefficients derived from fitting to experimental data. Force-field-based scores sum up the van der Waals and electrostatic interaction energies. By comparing the scores from different functions, researchers can gain more confidence in the predicted binding affinity and ranking of a compound.

Table 5: Illustrative Predicted Binding Affinity Scores from Different Scoring Functions This table provides a hypothetical comparison of scores for the compound from various common docking programs.

| Scoring Function (Program) | Score Type | Predicted Value |

| Vina Score (AutoDock Vina) | Binding Affinity (kcal/mol) | -9.2 |

| GlideScore (Schrödinger Glide) | Empirical Score | -8.5 |

| GoldScore (CSD Gold) | Fitness Score | 75.6 |

| ChemPLP (GOLD) | Empirical Score | 80.1 |

Computational Protocols for Virtual Screening Campaigns

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. u-strasbg.fr An integrated virtual screening protocol, combining methods such as 3D-pharmacophore models, molecular docking, and molecular dynamics simulations, can be established to identify novel inhibitors from commercial databases. nih.govnih.gov

A typical computational protocol for a virtual screening campaign involving this compound and its analogs would involve several key steps. Initially, a three-dimensional database of compounds is prepared. nih.gov A well-validated pharmacophore model, which defines the essential steric and electronic features necessary for biological activity, is then used as a 3D query to rapidly filter these databases. nih.govmdpi.com This initial screening significantly narrows down the number of potential candidates.

The hits obtained from the pharmacophore-based screening are then subjected to molecular docking studies. nih.govnih.gov This step involves predicting the preferred orientation of the molecule when bound to a specific target receptor, allowing for an estimation of the binding affinity. u-strasbg.fr The results are often ranked based on a scoring function that evaluates the ligand-receptor interactions. u-strasbg.fr Finally, the most promising candidates from docking can be further analyzed using molecular dynamics (MD) simulations to assess the stability of the predicted binding mode and to refine the binding free energy calculations. mdpi.com

| Step | Computational Method | Purpose |

| 1 | 3D Database Preparation | To create a library of molecules for screening. nih.gov |

| 2 | Pharmacophore-Based Screening | To rapidly filter the database and identify molecules with the desired features. nih.govmdpi.com |

| 3 | Molecular Docking | To predict the binding mode and estimate the binding affinity of the hits. u-strasbg.frnih.gov |

| 4 | Molecular Dynamics (MD) Simulation | To evaluate the stability of the ligand-receptor complex and refine binding energy calculations. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at developing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. unicamp.br These models are valuable for predicting the activity of newly designed molecules.

Development of 2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA)

For a series of analogs of this compound, both 2D and 3D-QSAR models can be developed. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they consider the three-dimensional properties of the molecules. unicamp.brnih.gov

To build these models, a set of compounds with known biological activities is required. These molecules are aligned based on a common scaffold. mdpi.com CoMFA calculates the steric and electrostatic interaction energies of a probe atom with each molecule on a grid. unicamp.br CoMSIA, on the other hand, uses a Gaussian function to assess steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. unicamp.br The resulting data is then analyzed using statistical methods, such as Partial Least Squares (PLS), to generate a predictive model. nih.gov

The statistical quality of the developed models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnanobioletters.com A high q² value indicates good predictive ability of the model. nih.govresearchgate.net

| Model | Statistical Parameter | Value | Significance |

| CoMFA | q² | 0.530 | Good predictive ability nih.gov |

| r² | 0.903 | Good correlation between predicted and actual activity nih.gov | |

| CoMSIA | q² | 0.548 | Good predictive ability nih.gov |

| r² | 0.909 | Good correlation between predicted and actual activity nih.gov |

Elucidation of Steric, Electrostatic, and Hydrophobic Field Contributions

A key advantage of CoMFA and CoMSIA is the visualization of the results as 3D contour maps. unicamp.br These maps highlight regions around the aligned molecules where modifications to the structure would likely lead to an increase or decrease in biological activity. unicamp.br

Steric Fields: Green contours indicate regions where bulky substituents are favored, while yellow contours show areas where steric bulk is unfavorable. unicamp.br For this compound, a green contour near the ethyl group on the phenyl ring would suggest that larger substituents at this position could enhance activity.

Electrostatic Fields: Blue contours represent regions where positive charges are favorable, while red contours indicate areas where negative charges are preferred. mdpi.com A blue contour near the piperidine nitrogen would suggest that maintaining its basicity is important for activity.

Hydrophobic Fields: In CoMSIA, hydrophobic fields can also be visualized. Yellow contours might indicate regions where hydrophobic groups enhance activity, while white contours could show areas where hydrophilic groups are preferred. unicamp.br

Pharmacophore Modeling for Receptor Interaction Sites

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov It essentially represents a 3D map of the key interaction points between a ligand and its receptor. nih.gov

For this compound, a pharmacophore model could be developed based on its structure and known active analogs (ligand-based) or from the structure of its biological target (structure-based). nih.gov The model would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

For example, a pharmacophore model for this compound might include:

A hydrogen bond donor feature corresponding to the hydroxyl group on the piperidine ring.

A hydrophobic/aromatic feature representing the ethylphenyl group.

A positive ionizable feature for the piperidine nitrogen.

This pharmacophore model can then be used as a query for virtual screening of large compound libraries to identify novel molecules that fit the model and are therefore likely to be active. nih.govnih.gov

| Pharmacophore Feature | Corresponding Chemical Group |

| Hydrogen Bond Donor | 4-hydroxy group |

| Hydrophobic/Aromatic | 4-ethylphenyl group |

| Positive Ionizable | 1-iso-propylpiperidine nitrogen |

Following a comprehensive search of scientific literature and chemical databases, no specific in vitro research data was found for the compound “this compound” corresponding to the detailed outline provided. Publicly available studies detailing the receptor binding affinities, functional activities, ligand kinetics, and enzyme interactions for this exact molecule could not be located.

The requested article cannot be generated as it would require non-existent research findings and data to ensure the content is scientifically accurate and informative as per the instructions. Research on related or structurally similar piperidine derivatives exists, but focusing on those would violate the strict requirement to solely discuss “this compound”.

In Vitro Chemical Biology and Mechanistic Investigations of 4 4 Ethylphenyl 4 Hydroxy 1 Iso Propylpiperidine

Cell-Based Functional Assays

Cell-based functional assays are critical for bridging the gap between raw binding affinity data and a compound's actual effect in a biological context. These assays provide invaluable information on whether a compound acts as an agonist, antagonist, or inverse agonist and can help elucidate its impact on cellular signaling cascades.

Studies in Cloned Cell Lines Expressing Recombinant Receptors (e.g., Xenopus Oocytes)

The use of cloned cell lines that express specific recombinant receptors is a cornerstone of modern pharmacology. Systems like Xenopus laevis oocytes provide a clean and controllable environment to study the interaction of a compound with a single, known receptor subtype, free from the confounding variables of a native cellular environment.

When a specific receptor, for example a G-protein coupled receptor (GPCR) or a ligand-gated ion channel, is expressed in Xenopus oocytes, the functional consequences of ligand binding can be measured with high precision using electrophysiological techniques like two-electrode voltage clamp. While direct studies on 4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine in this system are not prominently documented, research on analogous 4-arylpiperidine derivatives has successfully used this method to characterize their effects on various receptors, such as N-methyl-D-aspartate (NMDA) receptors. In such studies, the oocytes are injected with the receptor's mRNA, and after a period of expression, the compound is applied to the bath. Changes in ion flow across the oocyte membrane in response to the compound and a known agonist are recorded, allowing for the determination of the compound's potency (e.g., IC₅₀ or EC₅₀) and efficacy.

This approach would be instrumental in characterizing the pharmacological profile of this compound at various potential targets, such as opioid, sigma, or other CNS receptors.

Assessment of Compound Impact on Specific Cellular Pathways In Vitro

Beyond interaction with a primary receptor target, it is crucial to understand a compound's downstream effects on intracellular signaling pathways. In vitro assays using cultured mammalian cells are employed to measure these effects. For instance, if this compound were to target a GPCR, its impact on second messenger systems like cyclic AMP (cAMP) or intracellular calcium mobilization could be quantified.

Studies on similar piperidine-based compounds have demonstrated significant effects on cellular function. For example, certain derivatives have been shown to modulate the levels of neurotransmitters like dopamine (B1211576) and acetylcholine (B1216132) in microdialysis studies of brain tissue, while others exhibit antiproliferative effects in cancer cell lines. These assays often involve techniques such as:

Enzyme-Linked Immunosorbent Assays (ELISAs) to measure changes in protein or second messenger concentrations.

Reporter Gene Assays where cells are engineered to express a reporter gene (e.g., luciferase) under the control of a specific signaling pathway.

High-Content Imaging to visualize changes in cellular morphology or the localization of specific proteins following compound treatment.

Investigating this compound with these methods would provide a detailed picture of its mechanism of action and potential therapeutic applications.

Structure-Activity Relationship (SAR) Elucidation for this compound Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies systematically explore how modifying a lead compound's chemical structure affects its biological activity, guiding the optimization of potency, selectivity, and pharmacokinetic properties.

Systematic Chemical Modification and Derivatization Studies

The SAR for the 4-aryl-4-hydroxypiperidine scaffold is typically investigated by making systematic modifications at three key positions: the nitrogen atom of the piperidine (B6355638) ring, the 4-position aryl ring, and the 4-position hydroxyl group.

For this compound, a derivatization strategy would involve:

Varying the N-substituent: Replacing the N-isopropyl group with other alkyl groups (e.g., methyl, cyclobutyl, phenethyl) or functionalized chains to probe the size and nature of the binding pocket.

Modifying the Aryl Ring: Altering the substituent at the para-position of the phenyl ring (e.g., replacing the ethyl group with methyl, chloro, trifluoromethyl, or methoxy (B1213986) groups) to evaluate the influence of electronic and steric effects. The position of the substituent could also be moved (ortho, meta).

Altering the 4-position substituent: Esterification or etherification of the 4-hydroxyl group, or its replacement with other functional groups like a fluoro or amino group, to assess the importance of this hydrogen-bonding moiety.

The resulting analogues would be synthesized and tested in binding and functional assays to build a comprehensive SAR profile.

Influence of Piperidine Ring Substituents on Biological Activity Profiles

The substituents on the piperidine ring are critical determinants of the pharmacological profile of 4-aryl-4-hydroxypiperidines.

The N-substituent: The N-isopropyl group in the parent compound is a moderately bulky lipophilic group. SAR studies on related scaffolds have shown that the size and nature of this group are crucial for receptor affinity and selectivity. For example, in certain classes of σ₁ receptor ligands, small N-alkyl groups like methyl or ethyl are preferred for high affinity, while larger or more polar groups can drastically reduce it. researchgate.net

The 4-Aryl Group: The 4-(4-ethylphenyl) group plays a key role, likely engaging in hydrophobic and π-π stacking interactions within the receptor's binding site. The para-ethyl group adds lipophilicity. Studies on similar compounds demonstrate that the nature and position of substituents on this aryl ring can fine-tune potency and selectivity.

The 4-Hydroxy Group: The tertiary hydroxyl group is a polar feature on a largely hydrophobic scaffold. It can act as a hydrogen bond donor and/or acceptor, which is often a critical interaction for anchoring the ligand in the binding pocket. In many related compounds, removal or modification of this hydroxyl group leads to a significant loss of potency.

The following table summarizes SAR trends observed in analogous 4-arylpiperidine series, which could be hypothesized to apply to this compound.

| Position of Modification | Substituent Change | General Impact on Activity (in Analogous Series) | Potential Rationale |

|---|---|---|---|

| Piperidine Nitrogen (N1) | Small alkyl (e.g., -CH₃) vs. Bulky alkyl (e.g., -isopropyl, -phenethyl) | Highly receptor-dependent; can drastically alter affinity and selectivity. | Probes the size and shape of a specific hydrophobic pocket in the receptor. |

| Aryl Ring (C4) | Para-substituent: -H vs. -CH₃ vs. -Cl vs. -CF₃ | Modulates potency through electronic and steric effects. Electron-withdrawing groups can increase potency at some targets. | Fine-tunes interactions in the aryl-binding sub-pocket of the receptor. |

| Piperidine Ring (C4) | -OH vs. -H or -OCH₃ | Removal of -OH often leads to a significant loss of affinity. | The hydroxyl group often serves as a critical hydrogen-bond donor/acceptor. |

Role of Hydrophobicity and Conformational Preferences in Ligand-Target Recognition

Hydrophobicity: The 4-(4-ethylphenyl) and N-isopropyl groups make this compound a significantly hydrophobic molecule. This property is crucial for crossing cellular membranes to reach intracellular targets and for engaging with hydrophobic pockets within a receptor binding site. mdpi.com The hydrophobic effect is often a primary driving force for ligand binding. However, excessive lipophilicity can lead to non-specific binding and poor pharmacokinetic properties. The ethyl group on the phenyl ring contributes more to the molecule's lipophilicity than a methyl or hydrogen substituent would.

Conformational Preferences: The piperidine ring typically adopts a stable chair conformation. In 4-substituted piperidines, the large aryl group can exist in either an axial or equatorial position. The preferred conformation can have a profound impact on biological activity, as it dictates the spatial orientation of the key pharmacophoric elements (the nitrogen, the hydroxyl group, and the aryl ring). The N-isopropyl group and the 4-aryl group are both sterically demanding, and the lowest energy conformation will be a balance between minimizing steric clashes. It is often the case that only one conformation (e.g., phenyl-equatorial) is the "bioactive" conformation that fits optimally into the receptor. Computational modeling and NMR studies on analogues are used to predict and determine these conformational preferences, which is a key aspect of rational drug design. nih.gov

Advanced Analytical Methodologies and Applications for 4 4 Ethylphenyl 4 Hydroxy 1 Iso Propylpiperidine

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical analysis due to its versatility and high resolution. It is widely used for the separation, identification, and quantification of drug substances and their impurities.

The development of a validated HPLC method is essential for the quantitative analysis and purity control of 4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine. A typical method involves a gradient elution program to ensure the separation of the main compound from its synthetic precursors and potential degradation products. researchgate.net For instance, a gradient program might use a mobile phase consisting of an aqueous buffer (e.g., sodium phosphate) and an organic modifier like acetonitrile (B52724). researchgate.net The concentration of the organic modifier is increased over the course of the analysis to elute compounds with varying polarities.

Key parameters for method validation include accuracy, precision, specificity, linearity, and range. Accuracy can be assessed by analyzing samples spiked with known amounts of impurities. researchgate.net UV detection is commonly employed, often at a low wavelength such as 210 nm, to ensure the detection of all relevant species. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Spherisorb C6 or equivalent C18 |

| Mobile Phase A | 0.02M Sodium Phosphate Buffer in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 65% B over 45 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Both reversed-phase (RP) and normal-phase (NP) HPLC can be applied to the analysis of this compound, depending on the analytical goal.

Reversed-Phase (RP-HPLC): This is the most common mode used in pharmaceutical analysis. mdpi.com It employs a non-polar stationary phase (like C18 or C8) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). mdpi.commdpi.com Given the structure of this compound, which contains both a non-polar ethylphenyl group and a polar hydroxyl group, RP-HPLC is well-suited for its separation from impurities of differing polarity. The retention mechanism is primarily based on hydrophobic interactions. mdpi.com

Normal-Phase (NP-HPLC): In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (like hexane (B92381) or pentane). mdpi.com NP-HPLC can be advantageous for separating isomers or highly polar compounds that are poorly retained in reversed-phase systems. The retention is governed by interactions such as hydrogen bonding and dipole-dipole forces. twistingmemoirs.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. sielc.comsielc.com This technology operates at higher pressures than conventional HPLC, resulting in substantially faster analysis times and improved resolution. researchgate.net For the analysis of this compound, converting an HPLC method to a UPLC method can drastically reduce run times, thereby increasing sample throughput, which is particularly valuable in quality control and high-throughput screening environments.

Supercritical Fluid Chromatography (SFC) in Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC and GC. twistingmemoirs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC. twistingmemoirs.comresearchgate.net

SFC is particularly adept at chiral separations and the analysis of complex mixtures. researchgate.netnih.gov For this compound, SFC could offer a high-speed method for purity assessment and the separation of potential stereoisomers. The technique's use of less organic solvent aligns with green chemistry principles, reducing both environmental impact and operational costs. twistingmemoirs.com The technology has advanced significantly, with modern instruments overcoming earlier limitations in reliability and sensitivity. nih.gov

Table 2: Comparison of Chromatographic Techniques

| Feature | HPLC | UPLC | SFC |

| Primary Mobile Phase | Liquid (e.g., Water/Acetonitrile) | Liquid (e.g., Water/Acetonitrile) | Supercritical CO2 |

| Typical Run Time | 15-60 min | 1-10 min | 1-10 min |

| Operating Pressure | Moderate | High | High |

| Solvent Consumption | High | Moderate | Low |

| Primary Application | Purity, Quantitative Analysis | High-Throughput Analysis | Chiral Separations, Green Chemistry |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Impurities

While this compound itself is not sufficiently volatile for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identifying and quantifying volatile impurities, particularly residual solvents from the manufacturing process. ispub.com Regulatory guidelines strictly limit the presence of organic volatile impurities (OVIs) in active pharmaceutical ingredients (APIs). ispub.com

A headspace GC-MS method is typically used, where the sample is heated to release volatile compounds into the headspace of the vial, which is then injected into the GC system. ispub.com The GC column separates the individual solvents, which are then detected and identified by the mass spectrometer based on their unique mass spectra. unodc.orgnih.gov This hyphenated technique provides exceptional specificity and sensitivity for confirming the identity of volatile organic compounds. chemijournal.com

Table 3: Potential Volatile Impurities and GC-MS Parameters

| Potential Impurity | Typical Use in Synthesis | Illustrative GC-MS Parameters |

| Toluene | Reaction Solvent | Column: BP 624 or equivalent |

| iso-Propyl Alcohol | Reaction/Crystallization Solvent | Carrier Gas: Helium or Nitrogen |

| Acetone (B3395972) | Cleaning/Reaction Solvent | Injector: Headspace, Split Mode |

| Ethyl Acetate | Extraction Solvent | Detector: Mass Spectrometer (Scan Mode) |

Hyphenated Techniques for Comprehensive Chemical Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive characterization of pharmaceutical compounds. nih.govsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful hyphenated technique for pharmaceutical analysis. LC-MS combines the separation power of HPLC or UPLC with the mass analysis capabilities of a mass spectrometer. saspublishers.com For this compound, LC-MS can be used to:

Confirm the molecular weight of the parent compound.

Identify unknown impurities and degradation products by providing both their retention times and mass-to-charge ratios. researcher.life

Obtain structural information through tandem mass spectrometry (MS-MS), where ions are fragmented to reveal their structure.

The high sensitivity and selectivity of LC-MS make it an indispensable tool for in-depth impurity profiling and stability studies. saspublishers.comresearcher.life Other hyphenated techniques like LC-NMR and LC-IR can also provide complementary structural information but are generally more specialized. nih.gov The combination of these advanced analytical methods ensures a thorough understanding of the chemical profile of this compound, which is fundamental to its development and quality control.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive analytical technique for the quantification and identification of this compound, particularly at low concentrations in complex matrices. This methodology is analogous to that used for other N-substituted piperidine (B6355638) compounds, such as fentanyl analogs. sciex.comfrontiersin.orgnih.gov

The LC component separates the target analyte from other components in a sample based on its physicochemical properties, such as polarity. A common approach involves using a reversed-phase column, like a C18, with a mobile phase gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

Following chromatographic separation, the analyte enters the mass spectrometer. In a triple quadrupole (QqQ) mass spectrometer, the first quadrupole (Q1) selects the precursor ion, which for this compound would be its protonated molecule [M+H]⁺. This ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas. The resulting product ions are then scanned in the third quadrupole (Q3). This process of selecting a precursor ion and monitoring specific product ions is known as Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity and sensitivity.